molecular formula C12H19NO2S B2456120 N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide CAS No. 1184447-85-5

N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide

Cat. No.: B2456120
CAS No.: 1184447-85-5
M. Wt: 241.35
InChI Key: XHOBDDCTFWNSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C12H19NO2S and its molecular weight is 241.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copper-Catalyzed Hydrothiolation

A protocol for the copper-catalyzed hydrothiolation of N-unsaturated precursors, including allenamides, enamides, and ynamides, was reported. This method, utilizing a commercially available Cu(CH3CN)4PF6 catalyst, enables room-temperature transformation of a wide range of thiols into various thioether derivatives with good regio- and stereoselectivity (Pagès et al., 2023).

Renewable Polyamides via Thiol-Ene ‘Click’ Chemistry

Research demonstrated the use of thiol-ene ‘click’ chemistry to prepare dicarboxylic acid monomers, leading to renewable, long-chain, fatty-acid-derived linear polyamides. These polymers displayed properties such as exceptional impact resistance, tear strength, and high elasticity, highlighting the technique's potential for developing sustainable materials (Nguyen et al., 2018).

Iron(III)-Mediated Oxy-Sulfonylation

An iron-mediated process for the difunctionalization of enamides and enecarbamates with sulfinic acid salts and alcohols was described. This method offers a way to incorporate sulfur dioxide into sulfonylated products, providing a route for synthesizing biologically relevant β-amidosulfones under mild conditions (Kramer et al., 2019).

Synthesis of Glycerin Carbonate-based Intermediates

A study explored the synthesis of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) using UV thiol–ene coupling. This reaction, conducted without solvent or photoinitiator, led to high-yield production of dicyclocarbonates, which were then used to synthesize polyhydroxyurethanes, showcasing a solvent-free pathway for creating functional materials (Benyahya et al., 2011).

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-2-12(14)13(10-5-7-16-9-10)8-11-4-3-6-15-11/h2,10-11H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOBDDCTFWNSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1CCCO1)C2CCSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.